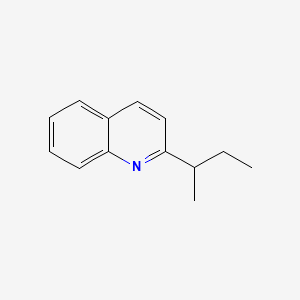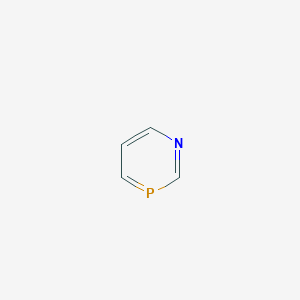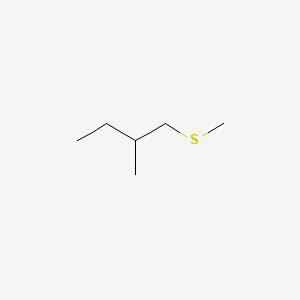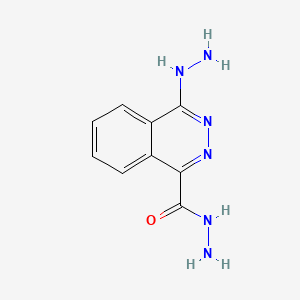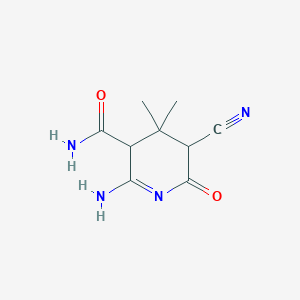
5-Cyano-2-imino-4,4-dimethyl-6-oxo-piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-2-imino-4,4-dimethyl-6-oxo-piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a cyano group, an imino group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-imino-4,4-dimethyl-6-oxo-piperidine-3-carboxamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Neat Methods: Stirring the reactants without solvent at room temperature or using a steam bath.
Fusion: Conducting the reaction without solvent at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-imino-4,4-dimethyl-6-oxo-piperidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and imino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-Cyano-2-imino-4,4-dimethyl-6-oxo-piperidine-3-carboxamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Cyano-2-imino-4,4-dimethyl-6-oxo-piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate.
Pyrrolidine Derivatives: Compounds such as 5-amino-3-cyano-2-oxopyrrolidine.
Uniqueness
5-Cyano-2-imino-4,4-dimethyl-6-oxo-piperidine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
6630-38-2 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2-amino-5-cyano-4,4-dimethyl-6-oxo-3,5-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C9H12N4O2/c1-9(2)4(3-10)8(15)13-6(11)5(9)7(12)14/h4-5H,1-2H3,(H2,12,14)(H2,11,13,15) |
InChI Key |
LTPUATWSJJQUHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)N=C(C1C(=O)N)N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)

![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)


